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Compound of Interest

Compound Name: Thalidomide-O-C8-NH2
CAS No.: 1957235-91-4
Cat. No.: B8179605
Get Quote
. J

Executive Summary

Thalidomide-O-C8-NH: (4-(8-aminooctyloxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is
a critical "warhead-linker" conjugate used in the development of Proteolysis Targeting
Chimeras (PROTACS). It serves as the E3 ligase-recruiting moiety, specifically targeting
Cereblon (CRBN).

This guide details the synthesis of the ether-linked variant ("-O-"), which offers superior
solubility and distinct physicochemical properties compared to amide-linked analogs. The
protocol focuses on preserving the integrity of the base-sensitive glutarimide ring while
ensuring efficient alkylation of the 4-hydroxyphthalimide scaffold.

Strategic Synthesis Architecture
Retrosynthetic Analysis

The synthesis is best approached by disconnecting the ether linkage at the C4 position of the
phthalimide ring. This strategy avoids the harsh conditions required to build the glutarimide ring
after linker attachment, thereby minimizing ring-opening side reactions.
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Key Disconnection:
e Target: Thalidomide-O-C8-NHz[1][2]
e Precursors: 4-Hydroxythalidomide +

-Boc-8-bromooctan-1-amine.

Mechanism & Workflow Visualization

The following diagram outlines the critical reaction pathway and decision points.
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Figure 1: Step-wise synthesis workflow emphasizing the convergent alkylation strategy.

Detailed Experimental Protocol
Materials & Reagents
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Reagent Purity Requirement Role
3-Hydroxyphthalic anhydride >97% Starting Scaffold
3-Aminopiperidine-2,6-dione o

>98% Glutarimide Core
HCI

>95% Linker

-Boc-8-bromooctan-1-amine

DMF (N,N-Dimethylformamide)

Anhydrous (<50 ppm Hz20)

Solvent (Alkylation)

Potassium Carbonate (

)

Anhydrous, Powdered

Base

TFA (Trifluoroacetic acid)

Reagent Grade

Deprotection Agent

Step 1: Synthesis of 4-Hydroxythalidomide

Note: If 4-hydroxythalidomide is purchased commercially, proceed to Step 2.

Rationale: This step builds the CRBN-binding core. We use acetic acid to drive the

condensation while mitigating the risk of glutarimide hydrolysis that occurs in strong agueous

bases.

e Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyphthalic

anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in glacial acetic

acid (10 mL/g).

o Add Base: Add potassium acetate (3.0 eq) to liberate the free amine.

o Reaction: Reflux the mixture (approx. 118°C) for 4—-6 hours. Monitor by LC-MS for the
formation of the imide (M+1 = 275.07).

o Workup: Cool the solution to room temperature. The product often precipitates.

 Purification: Pour the reaction mixture into cold water. Filter the resulting solid, wash

extensively with water and cold methanol. Dry under vacuum.[3]

o Yield Target: 60—-80%.
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o Appearance: Off-white to yellow solid.

Step 2: O-Alkylation (Linker Attachment)

Rationale: This is the most critical step. The phenolic hydroxyl group at C4 is alkylated. We use
anhydrous DMF and

. Stronger bases (like NaH) or higher temperatures (>80°C) can cause the glutarimide ring to
open (hydrolysis), destroying the CRBN binding affinity.

 Activation: In an oven-dried flask under nitrogen, dissolve 4-hydroxythalidomide (1.0 eq) in
anhydrous DMF (0.1 M concentration). Add

(1.5 eq). Stir at room temperature for 30 minutes to form the phenoxide anion.

o Visual Cue: The solution often turns a deeper yellow/orange upon deprotonation.
» Addition: Add

-Boc-8-bromooctan-1-amine (1.2 eq) dissolved in minimal DMF dropwise.

o Catalyst (Optional): Addition of KI (0.1 eq) can accelerate the reaction via Finkelstein
exchange, though usually unnecessary for primary bromides.

o Reaction: Heat to 60°C (internal temperature). Stir for 12—16 hours.

o QC Check: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for product mass [M+Na]
or [M+H].

o Workup:
o Dilute the reaction mixture with EtOAc.
o Wash with water (

) and brine (
) to remove DMF.

o Dry over
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, filter, and concentrate.

 Purification: Flash column chromatography (SiOz). Elute with a gradient of Hexane/EtOAc
(0%

60% EtOAC).

o Target:Boc-Thalidomide-O-C8-NH.

Step 3: Boc-Deprotection

Rationale: Acidic cleavage is required to expose the terminal amine. HCl/Dioxane is preferred
over TFA if the final product needs to be a solid hydrochloride salt, which is often easier to
handle than a hygroscopic TFA salt.

Dissolution: Dissolve the Boc-intermediate in DCM (0.1 M).

Acidolysis: Add TFA (20% v/v final concentration) or 4M HCI in Dioxane (10 eq).

Reaction: Stir at room temperature for 1-2 hours. Monitor for disappearance of the Boc-
protected peak.

Isolation:

o Method A (TFA): Concentrate in vacuo.[3] Co-evaporate with toluene (

) to remove residual TFA. Triturate with cold diethyl ether to precipitate the salt.

o Method B (HCI): The product often precipitates directly from the dioxane/DCM mixture.
Filter and wash with ether.

e Final Product:Thalidomide-O-C8-NH: (Salt form).

Quality Control & Characterization
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Parameter Method Acceptance Criteria

Diagnostic peaks:

11.1 (s, 1H, glutarimide NH),
Identity 1H NMR (DMSO-ds) 7.5-7.8 (m, 3H, Ar-H),

4.2 (t, 2H, -OCHz-),

5.1 (dd, 1H, chiral center).

Purity HPLC (254 nm) >95% Area Under Curve.
[M+H]* calc: 402.20; found:
Mass LC-MS (ESI+)
402.2+0.1.
) DMF < 880 ppm; TFA/Dioxane
Residual Solvent 1H NMR

within ICH limits.

Critical NMR Feature: Verify the integration of the glutarimide proton (

~11.0-11.1 ppm). If this signal is absent or broad, ring opening has occurred.

Troubleshooting & Optimization

Issue: Glutarimide Ring Opening

e Symptom: LC-MS shows a mass of [M+18] (hydrolysis product) or NMR shows loss of the
imide proton.

o Cause: Presence of water during the basic alkylation step (Step 2) or excessive heat.

e Solution: Ensure DMF is anhydrous. Lower reaction temperature to 50°C and extend time.
Switch base to

(milder solubility profile in DMF).

Issue: Low Yield in Alkylation

o Symptom: Unreacted 4-hydroxythalidomide remains.
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o Cause: Poor nucleophilicity of the phenol.

e Solution: Add 0.1 eq of Sodium lodide (Nal) to convert the alkyl bromide to the more reactive
alkyl iodide in situ.

Safety & Handling

» Teratogenicity: Thalidomide and its derivatives are potent teratogens.[4] Double-gloving and
handling in a fume hood are mandatory. All solid waste must be segregated and labeled as
"Teratogenic Hazard."

e TFA: Corrosive and volatile. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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